3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid
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Overview
Description
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid is an organic compound with the molecular formula C17H15NO6 and a molecular weight of 329.3041 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a phenoxy group, which is further substituted with a methoxy group and a nitrovinyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with benzyl bromide in the presence of a base, followed by oxidation to form the benzoic acid derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrovinyl group can be reduced to an amine group under suitable conditions.
Scientific Research Applications
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenoxy and benzoic acid moieties contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid include:
2-methoxy-4-(2-nitrovinyl)phenol: Lacks the benzoic acid moiety.
4-(2-nitrovinyl)phenoxyacetic acid: Contains an acetic acid moiety instead of benzoic acid.
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}phenol: Lacks the carboxylic acid group. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-23-16-10-12(7-8-18(21)22)5-6-15(16)24-11-13-3-2-4-14(9-13)17(19)20/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYTXTFEYCNHIB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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